molecular formula C18H14N2O3 B14718169 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 6638-19-3

2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine

Cat. No.: B14718169
CAS No.: 6638-19-3
M. Wt: 306.3 g/mol
InChI Key: YKYNBPFPKVCTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by the presence of a naphthalene ring fused with an oxazine ring, and a nitrophenyl group attached to the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the three-component condensation of 2-naphthol, aldehydes, and urea in the presence of catalysts such as nano-silica-supported ferric chloride, potassium carbonate, and copper nanoparticles . The reaction is carried out under controlled conditions to ensure the formation of the desired oxazine ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis. The use of eco-friendly and cost-effective catalysts is preferred to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted oxazine derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with biological targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The oxazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to the presence of both a nitrophenyl group and a naphthalene-fused oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6638-19-3

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C18H14N2O3/c21-20(22)17-8-4-3-7-16(17)19-11-15-14-6-2-1-5-13(14)9-10-18(15)23-12-19/h1-10H,11-12H2

InChI Key

YKYNBPFPKVCTRR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.